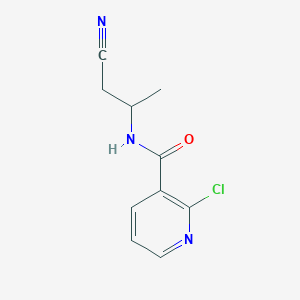![molecular formula C22H21N3O2S2 B2379636 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 877653-33-3](/img/structure/B2379636.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a five-membered thiophene ring fused with a six-membered pyrimidine ring . The thiophene ring contains a sulfur atom, while the pyrimidine ring contains two nitrogen atoms . The compound also contains various functional groups attached to this core, contributing to its chemical properties and potential biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The thiophene and pyrimidine rings in the compound can potentially undergo electrophilic substitution reactions . The carbonyl group (C=O) can undergo nucleophilic addition reactions, and the amide group (-CONH2) can participate in hydrolysis, among other reactions .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of derivatives synthesized from pyrimidinones and oxazinones, showing good antibacterial and antifungal activities. These compounds, derived using citrazinic acid as a starting material, have shown to be comparable to reference drugs like streptomycin and fusidic acid in their effectiveness against microbial pathogens (Hossan et al., 2012).
Anticonvulsant Properties
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explored their application as potential anticonvulsants. The docking studies indicated moderate anticonvulsant activity, with certain derivatives displaying significant efficacy in extending the latency period and reducing the severity of seizures in preclinical models (Severina et al., 2020).
Central Nervous System Depressant Activity
Derivatives of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones have been synthesized and evaluated for their sedative actions, highlighting their potential as central nervous system depressants. The findings suggest these compounds could be explored further for their therapeutic applications in treating conditions requiring CNS depression (Manjunath et al., 1997).
Anti-inflammatory Applications
Another area of application involves the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. Utilizing citrazinic acid, these compounds were developed and showed good anti-inflammatory activity, comparable to the reference drug Prednisolone®. This research indicates the potential of such derivatives in developing new anti-inflammatory treatments (Amr et al., 2007).
Future Directions
The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” and similar thieno[3,2-d]pyrimidine derivatives have potential applications in medicinal chemistry due to their reported biological activities . Future research could focus on exploring these activities further, optimizing the synthetic routes for these compounds, and investigating their potential uses in drug development.
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-14-10-15(2)12-17(11-14)25-21(27)20-18(8-9-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKSWHZRISWRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)






